N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has focused on developing efficient synthesis methods for triazole derivatives, including N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide. Techniques involve the cyclization of amidines obtained from benzamides with phenylhydrazines to create triazoles, showcasing their significant anti-inflammatory activity in models of rat adjuvant-induced arthritis (Czollner et al., 1990).
Chemical Transformations
Another study described the transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomers, highlighting the equilibrium manipulation for preparative purposes (Albert, 1970).
Potential Applications
Antimicrobial and Antifungal Activity
Research into novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed that these compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Notably, certain derivatives demonstrated significant anticonvulsant activity in mice models, suggesting potential applications in managing bacterial infections and epilepsy (Rajasekaran et al., 2006).
Antioxidant Properties
A study on the synthesis of triazolopyrimidines revealed that these compounds possess valuable antimicrobial and antioxidant activities, indicating their potential as therapeutic agents in treatments requiring antioxidant properties (Gilava et al., 2020).
Herbicide Applications
The crystal structure analysis of a related triazole herbicide, cafenstrole, provided insights into its action mechanism as a herbicide, including the interactions that stabilize its structure in the solid state. This research could inform the design of new herbicides with similar triazole cores (Kang et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide are the key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the level of ACh in the brain .
Biochemical Pathways
The compound’s action affects the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting AChE and BuChE, the compound increases the level of ACh, enhancing signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the level of ACh in the brain, which can enhance cognitive functioning and potentially alleviate symptoms of neurodegenerative diseases .
Properties
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-23(13-17-8-6-5-7-9-17)20(25)19-14-24(22-21-19)18-11-10-15(2)16(3)12-18/h5-12,14H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQDZSSUOKPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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